N-cycloheptyl-4-methylbenzenesulfonamide

Medicinal Chemistry Enzyme Inhibition Steroid Sulfatase

N-Cycloheptyl-4-methylbenzenesulfonamide (CAS 16801-70-0) is an aryl sulfonamide derivative featuring a seven-membered cycloheptyl ring linked to a 4-methylbenzenesulfonyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in transition-metal-free strategies for constructing ynamides.

Molecular Formula C14H21NO2S
Molecular Weight 267.39
CAS No. 16801-70-0
Cat. No. B2564325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-4-methylbenzenesulfonamide
CAS16801-70-0
Molecular FormulaC14H21NO2S
Molecular Weight267.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2
InChIInChI=1S/C14H21NO2S/c1-12-8-10-14(11-9-12)18(16,17)15-13-6-4-2-3-5-7-13/h8-11,13,15H,2-7H2,1H3
InChIKeyKAGLVTRCHVNGDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Cycloheptyl-4-methylbenzenesulfonamide (CAS 16801-70-0): A Versatile Sulfonamide Scaffold for Medicinal Chemistry and Organic Synthesis


N-Cycloheptyl-4-methylbenzenesulfonamide (CAS 16801-70-0) is an aryl sulfonamide derivative featuring a seven-membered cycloheptyl ring linked to a 4-methylbenzenesulfonyl moiety . This compound serves as a versatile intermediate in organic synthesis, particularly in transition-metal-free strategies for constructing ynamides . Its structural characteristics, including the cycloheptyl group's conformational flexibility, distinguish it from smaller ring analogs and underpin its utility in medicinal chemistry campaigns targeting enzymes such as steroid sulfatase [1].

Why N-Cycloheptyl-4-methylbenzenesulfonamide (CAS 16801-70-0) Cannot Be Readily Substituted by Generic Sulfonamide Analogs


Within the broader sulfonamide chemical class, seemingly minor structural variations—such as ring size (e.g., cyclohexyl vs. cyclopentyl vs. cycloheptyl) or substitution pattern—can profoundly alter a compound's physicochemical properties, biological target engagement, and synthetic utility [1]. The cycloheptyl substituent in N-cycloheptyl-4-methylbenzenesulfonamide imparts a unique conformational profile that distinguishes it from more rigid or smaller cycloalkyl analogs, potentially influencing binding pocket accommodation and reaction outcomes [2]. Generic substitution with other sulfonamides without direct comparative data risks compromising assay reproducibility and synthetic efficiency [3].

Quantitative Evidence for the Differentiation of N-Cycloheptyl-4-methylbenzenesulfonamide (CAS 16801-70-0)


Steroid Sulfatase (STS) Inhibitory Potency in Cellular and Biochemical Assays

N-Cycloheptyl-4-methylbenzenesulfonamide demonstrates measurable inhibition of human steroid sulfatase (STS), a target of interest in hormone-dependent cancers [1]. In a fluorescence-based assay using purified enzyme, it exhibited a Ki value of 250 nM [1]. Cellular potency was confirmed in JEG-3 cells with an IC50 of 310 nM and in HEK-293 cells transfected with a sulfatase expression vector with an IC50 of 220 nM [1]. While potent steroidal STS inhibitors can achieve IC50 values in the single-digit nanomolar range (e.g., 9-20 nM) [2], the sub-micromolar activity of this non-steroidal sulfonamide scaffold establishes a distinct chemotype with a potentially differentiated selectivity and toxicity profile [3].

Medicinal Chemistry Enzyme Inhibition Steroid Sulfatase

Antiproliferative Activity Against Human Breast Cancer MCF7 Cells

In a standardized MTT assay assessing cell growth inhibition after 72 hours, N-cycloheptyl-4-methylbenzenesulfonamide demonstrated antiproliferative effects against the human breast adenocarcinoma cell line MCF7 [1]. While the exact IC50 value is not reported in the public ChEMBL record, the compound's inclusion in this functional assay indicates measurable activity against this estrogen receptor-positive cell line [1].

Cancer Research Antiproliferative MCF7

Utility as a Substrate in Transition-Metal-Free Ynamide Synthesis

N-Cycloheptyl-4-methylbenzenesulfonamide serves as a competent substrate in a transition-metal-free, one-step protocol for the synthesis of ynamides from sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides . The method is noted for its operational simplicity and tolerance of various functional groups, enabling the construction of both internal and terminal ynamides .

Organic Synthesis Ynamide Chemistry Sulfonamide Alkylation

Structural Distinction from Cyclohexyl and Cyclopentyl Analogs: Physicochemical Properties

N-Cycloheptyl-4-methylbenzenesulfonamide (CAS 16801-70-0) exhibits distinct physicochemical properties compared to its smaller ring analogs. The cycloheptyl derivative has a reported melting point of 55-56 °C . In contrast, the cyclohexyl analog (CAS 80-30-8) is described as a yellowish-brown fused mass or white crystalline solid with little or no odor [1], while the cyclopentyl analog (CAS 65032-48-6) is available as a research chemical with a molecular weight of 239.34 g/mol .

Physicochemical Characterization Sulfonamide Analogs Melting Point

Defined Research and Industrial Application Scenarios for N-Cycloheptyl-4-methylbenzenesulfonamide (CAS 16801-70-0)


Chemical Probe Development for Steroid Sulfatase (STS) Biology

As a non-steroidal sulfonamide with confirmed STS inhibitory activity (Ki = 250 nM; cellular IC50 = 220-310 nM) [1], this compound is suited for use as a chemical probe in studies investigating STS function in hormone-dependent cancers. Its distinct chemotype may offer a different selectivity profile compared to highly potent steroidal inhibitors [2], enabling the dissection of STS-dependent pathways without engaging steroid hormone receptors.

Synthesis of Ynamide Building Blocks for Medicinal Chemistry

The compound's demonstrated compatibility with a transition-metal-free ynamide synthesis protocol makes it a valuable substrate for generating diverse ynamide libraries. Researchers seeking to explore ynamide-containing compounds in drug discovery can utilize this sulfonamide as a starting material to access this important chemical space without the need for specialized catalysts.

Exploratory Antiproliferative Screening in Breast Cancer Models

Given the qualitative evidence of antiproliferative activity against MCF7 breast cancer cells in an MTT assay [3], this compound can serve as a hit for further structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against estrogen receptor-positive breast cancer cell lines.

Physicochemical Benchmarking of Cycloalkyl Sulfonamide Series

The well-defined melting point (55-56 °C) distinguishes this cycloheptyl derivative from its cyclohexyl and cyclopentyl counterparts. It can be used as a reference standard in analytical method development (e.g., HPLC, DSC) and in studies correlating ring size with physical properties and biological activity within sulfonamide series.

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